molecular formula C4H6ClNO2 B15324785 Oxazolidine-3-carbonyl Chloride

Oxazolidine-3-carbonyl Chloride

Cat. No.: B15324785
M. Wt: 135.55 g/mol
InChI Key: UXUKTYCWKJPVJI-UHFFFAOYSA-N
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Description

Oxazolidine-3-carbonyl chloride is a heterocyclic compound featuring a five-membered oxazolidine ring (containing one oxygen and one nitrogen atom) with a carbonyl chloride (-COCl) group at the 3-position. This structure confers high reactivity due to the electron-withdrawing nature of the carbonyl chloride, making it a versatile intermediate in organic synthesis, particularly for acylations and peptide couplings .

Key properties include:

  • Molecular formula: Likely C₄H₆ClNO₂ (based on oxazolidine backbone with -COCl substitution).
  • Reactivity: Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the labile acyl chloride group.
  • Applications: Used in pharmaceuticals, agrochemicals, and polymer chemistry as a building block for introducing oxazolidine moieties.

Properties

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

1,3-oxazolidine-3-carbonyl chloride

InChI

InChI=1S/C4H6ClNO2/c5-4(7)6-1-2-8-3-6/h1-3H2

InChI Key

UXUKTYCWKJPVJI-UHFFFAOYSA-N

Canonical SMILES

C1COCN1C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidine-3-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of oxazolidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

Oxazolidine-3-carbonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form oxazolidine-3-carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to oxazolidine-3-methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Oxazolidine-3-carboxylic acid: Formed from hydrolysis.

    Oxazolidine-3-methanol: Formed from reduction.

Scientific Research Applications

Oxazolidine-3-carbonyl chloride is a chemical compound with the molecular formula C4H6ClNO2C_4H_6ClNO_2 and a molecular weight of 135.55 g/mol . It is also known as 1,3-oxazolidine-3-carbonyl chloride .

Scientific Research Applications

2-Oxo-3-oxazolidinecarbonyl chloride has several applications in scientific research:

  • Organic Synthesis It is used as an intermediate in the synthesis of various heterocyclic compounds.
  • Pharmaceuticals It serves as a building block for the synthesis of biologically active molecules, including antibiotics and antiviral agents.
  • Material Science The compound is used in the preparation of polymers and advanced materials with specific properties.
  • Catalysis It is employed as a catalyst or catalyst precursor in various chemical reactions.

2-Oxo-3-oxazolidinecarbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of oxazolidine derivatives, including this compound, with promising activity against various bacterial and fungal strains. The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of bacterial protein synthesis, which is characteristic of many oxazolidinones, which bind to the ribosomal subunit and prevent translation.

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

CompoundMIC (µg/ml)Bacterial Strain
This compound1.6E. coli
This compound3.2S. aureus
This compound1.6Candida albicans

MIC, or minimum inhibitory concentration, values indicate effective antimicrobial activity, particularly against E. coli and S. aureus, which are common pathogens in clinical settings.

Study on Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of a series of oxazolidine derivatives, including this compound. The researchers utilized disk diffusion assays to measure the inhibition zones against several bacterial strains, comparing these results with standard antibiotics such as ampicillin.

Table 2: Inhibition Zones for Various Compounds

CompoundInhibition Zone (mm)Bacterial Strain
This compound18S. aureus
Ampicillin24S. aureus
Chloramphenicol20E. coli

The results indicated that while ampicillin showed superior activity, the oxazolidine derivative still exhibited significant antibacterial properties, suggesting its potential as an alternative therapeutic agent. Given its biological activity, this compound may have applications in treating infections caused by resistant bacterial strains. Its structural similarity to existing oxazolidinone antibiotics positions it as a candidate for further development in antimicrobial therapies.

Applications as Ligands

Ligands containing a chiral 2-oxazoline ring are used in asymmetric catalysis due to their facile synthesis, wide range of forms, and effectiveness for many types of catalytic transformation .

Major classes of oxazoline-based ligands include :

  • Bis-oxazolines (BOX)
  • Phosphinooxazolines (PHOX) for example (S)-iPr-PHOX

Notable specialist oxazoline ligands include :

  • Tris-oxazolines (TRISOX)
  • Bis(oxazolinato)s
  • Trisoxazolinylborate ligands

Use in Polymers

Mechanism of Action

The mechanism of action of Oxazolidine-3-carbonyl Chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The compound’s ability to undergo hydrolysis and reduction further expands its utility in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare oxazolidine-3-carbonyl chloride with structurally or functionally related compounds, emphasizing reactivity, stability, and applications.

Compound Structure Reactivity Stability Applications
This compound 5-membered oxazolidine ring with -COCl at C3 High reactivity with nucleophiles; prone to hydrolysis Sensitive to moisture; requires anhydrous storage Acylating agent in drug synthesis (e.g., β-lactam antibiotics)
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride (CAS 1181455-29-7) 5-membered pyrrolidine ring (N only) with -COCl at C3 and isopropyl substituent Moderate reactivity; steric hindrance from isopropyl group slows nucleophilic attack More stable than oxazolidine analog due to reduced ring strain Intermediate in fine chemical synthesis (e.g., chiral catalysts)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole ring with sulfanyl and trifluoromethyl groups Electrophilic aldehyde group; sulfur enhances nucleophilicity Air-stable but light-sensitive Chemosensors, agrochemicals (herbicides)
Potassium chloride Ionic compound (K⁺Cl⁻) Non-reactive in most organic syntheses Highly stable; hygroscopic Electrochemical sensors (e.g., TNT detection)

Key Findings:

Structural Influence on Reactivity :

  • The oxazolidine ring’s oxygen atom increases electrophilicity at the carbonyl carbon compared to pyrrolidine derivatives, accelerating acylation reactions .
  • Steric effects (e.g., isopropyl group in pyrrolidine analogs) reduce reactivity, favoring selective modifications .

Stability and Handling: this compound’s moisture sensitivity contrasts with the air-stable pyrazole-based aldehyde in , which benefits from sulfur’s stabilizing effects . Ionic chlorides like KCl lack functional groups for covalent bonding, limiting their utility to non-covalent applications (e.g., electrolyte in sensors) .

This suggests analogous safety assessments are critical for acyl chlorides .

Biological Activity

Oxazolidine-3-carbonyl chloride is a compound belonging to the oxazolidine family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring structure, which is significant for its biological activity. Its ability to undergo various modifications allows for the development of derivatives with enhanced pharmacological properties.

Antibacterial Activity

Oxazolidine derivatives have been extensively studied for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action typically involves the inhibition of protein synthesis, making them effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings

  • Minimum Inhibitory Concentration (MIC) :
    • Various studies have reported MIC values for oxazolidinone derivatives ranging from 0.5 μg/mL to 2.0 μg/mL against MRSA and other Gram-positive pathogens .
    • For instance, one derivative demonstrated an MIC of 1.0 μg/mL against E. faecalis and S. aureus strains .
  • In Vivo Studies :
    • In a hamster model of C. difficile infection, a related oxazolidinone derivative showed 100% survival at a dose of 50 mg/kg, outperforming traditional treatments like metronidazole .
  • Mechanism of Action :
    • Oxazolidinones inhibit the initiation of protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for their effectiveness against bacterial pathogens .

Case Studies

Several studies have highlighted the efficacy and safety of oxazolidine derivatives:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of modified oxazolidinones against Staphylococcus aureus and Escherichia coli, demonstrating significant biostatic effects .
  • Surface Modification Impact : Research showed that surface-modified textiles treated with oxazolidine compounds exhibited enhanced antibacterial features, indicating potential applications in healthcare settings .

Table: Summary of Biological Activities

CompoundMIC (μg/mL)Target BacteriaIn Vivo EfficacyMechanism of Action
This compound0.5 - 2.0MRSA, E. faecalis100% survival in hamstersInhibition of protein synthesis
Modified derivative1.0C. difficileEffectiveBinds to 50S ribosomal subunit

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